REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]([OH:5])[CH3:4].[C:6]([O:11]CC)(=O)[CH:7]([CH3:9])[OH:8]>C(O)C>[C:6]([NH:1][CH2:2][CH:3]([OH:5])[CH3:4])(=[O:11])[CH:7]([CH3:9])[OH:8]
|
Name
|
|
Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
|
NCC(C)O
|
Name
|
|
Quantity
|
56.5 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
to stand overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the excess of ethyl lactate were removed from the reaction mixture by distillation
|
Type
|
CUSTOM
|
Details
|
was collected as residue
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |